2-Bromo-1,3-bis(bromomethyl)benzene (CAS 25006-88-6) addresses the persistent challenge of low-yielding macrocyclization reactions. Its sterically demanding 2-bromo substituent pre-organizes the molecular geometry, enabling significantly higher ring-closing efficiency compared to non-brominated analogs. Key advantages: • Superior cyclophane yields through conformational pre-organization. • Monomer for conjugated polymers with engineered HOMO-LUMO gaps and high thermal stability. • Fixed non-planar geometry for predictable supramolecular assembly and crystal engineering. SMolecule ensures reliable supply with comprehensive analytical documentation.
2-Bromo-1,3-bis(bromomethyl)benzene (CAS: 25006-88-6) is a trifunctional aromatic building block used in organic synthesis to construct complex, sterically-defined molecular architectures. Its two reactive benzylic bromides enable its use as a cross-linker or monomer for macrocycles and polymers, while the aromatic bromine atom provides a key site for further functionalization or imparts specific electronic and conformational properties to the final product. [REFS-1, REFS-2]
Substituting 2-Bromo-1,3-bis(bromomethyl)benzene with structurally similar analogs is often not viable due to the specific geometric and electronic contributions of the 2-bromo substituent. Replacing it with the non-brominated 1,3-bis(bromomethyl)benzene eliminates a critical conformational control element, leading to lower yields in sterically demanding macrocyclization reactions. [1]. Using isomers like 1,2- or 1,4-bis(bromomethyl)benzene fundamentally alters the bond angles of the resulting products, making them unsuitable for applications where the specific *meta*-bridged architecture is required. The bromo group also modifies the electronic properties of the aromatic ring, which directly impacts the performance of derived materials like conjugated polymers. [2]
In the synthesis of a macrocyclic cyclophane incorporating an unusual α-amino acid derivative, using 2-Bromo-1,3-bis(bromomethyl)benzene as the precursor resulted in a 60% isolated yield. [1]. When the direct analog lacking the 2-bromo substituent, 1,3-bis(bromomethyl)benzene, was used under identical conditions, the yield of the corresponding macrocycle was only 48%. [1]. This demonstrates a significant yield improvement attributable to the bromo group's influence on reaction conformation.
| Evidence Dimension | Isolated reaction yield |
| Target Compound Data | 60% |
| Comparator Or Baseline | 1,3-bis(bromomethyl)benzene: 48% |
| Quantified Difference | 25% relative increase in yield |
| Conditions | Cyclization with ethyl isocyanoacetate derivative using BEMP (phosphazene base) in CH3CN at 0 °C to room temperature. |
For complex, multi-step syntheses, a higher yield in a key cyclization step significantly improves overall process efficiency and reduces precursor waste, directly impacting project costs and timelines.
Single-crystal X-ray diffraction analysis reveals that the 2-bromo substituent imposes significant conformational constraints. In the solid state, the bromomethyl groups of 2-Bromo-1,3-bis(bromomethyl)benzene are twisted out of the plane of the benzene ring, with C-C-C-Br dihedral angles of approximately 78.4° and -97.9°. [1]. This fixed, non-planar conformation contrasts with the more flexible nature of unsubstituted 1,3-bis(bromomethyl)benzene, where the bromomethyl groups can more freely rotate. This pre-organization is a key factor in directing the stereochemical outcome of subsequent reactions.
| Evidence Dimension | C(aryl)-C(aryl)-C(methylene)-Br Dihedral Angles |
| Target Compound Data | 78.4° and -97.9° (for the two independent molecules in the asymmetric unit) |
| Comparator Or Baseline | Unsubstituted 1,3-bis(bromomethyl)benzene exhibits greater conformational flexibility. |
| Quantified Difference | The bromo substituent locks the bromomethyl groups into a specific out-of-plane orientation. |
| Conditions | Single-crystal X-ray diffraction analysis at 120(2) K. |
Procuring this specific compound is justified when the goal is to synthesize products with a well-defined, rigid three-dimensional structure, as the precursor's locked conformation translates to the final molecular architecture.
When used as a monomer in the synthesis of a poly(arylene vinylene) (PPV) derivative, 2-Bromo-1,3-bis(bromomethyl)benzene yields a polymer with a distinct optical band gap of 2.16 eV and high thermal stability, with a decomposition temperature (Td) of 390 °C. [1]. This is a significant modification compared to the parent poly(p-phenylene vinylene) (PPV), which typically has a band gap of ~2.5 eV. [2]. The 2-bromo-1,3-phenylene spacer disrupts the conjugation less than a simple meta-linkage but more than a para-linkage, providing a route to tune the electronic properties of the resulting polymer. The aromatic bromine also remains available for post-polymerization modification.
| Evidence Dimension | Optical Band Gap (Eg) & Decomposition Temp (Td) |
| Target Compound Data | Polymer from target: Eg = 2.16 eV, Td = 390 °C [<a href="https://doi.org/10.1021/ma00079a023" target="_blank">1</a>] |
| Comparator Or Baseline | Standard poly(p-phenylene vinylene) (PPV): Eg ≈ 2.5 eV [<a href="https://doi.org/10.1002/(SICI)1521-3773(19980302)37:4<402::AID-ANIE402>3.0.CO;2-9" target="_blank">2</a>] |
| Quantified Difference | Band gap reduction of ~0.34 eV (~14%) |
| Conditions | Polymer synthesized via Gilch polymerization. Properties measured on thin films. |
This precursor is the correct choice for developing functional polymers where precise tuning of the optical band gap and high thermal stability are critical performance requirements for optoelectronic device applications.
This compound is the preferred precursor for synthesizing complex cyclophanes and other macrocycles where achieving high yield in the key ring-closing step is critical. The steric effect of the 2-bromo group pre-organizes the molecule for cyclization, leading to demonstrably higher process efficiency compared to the non-brominated analog. [1]
As a monomer, this compound enables the synthesis of poly(arylene vinylene)s and related conjugated polymers with specifically engineered optical band gaps and high thermal stability. It is the right choice for creating materials for organic electronics where performance depends on precise control over the HOMO-LUMO gap. [2]
The fixed, non-planar geometry of this building block makes it a strategic choice for applications in crystal engineering. Researchers aiming to build predictable, multi-component crystalline solids or supramolecular assemblies should select this precursor to enforce a specific conformational arrangement in the final structure. [3]
Irritant